5-Chloroquinolin-3-amine
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Overview
Description
5-Chloroquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of a chlorine atom at the 5th position and an amine group at the 3rd position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It is structurally similar to chloroquine , which is known to inhibit the action of heme polymerase in malarial trophozoites . This suggests that 5-Chloroquinolin-3-amine may have a similar target.
Mode of Action
Chloroquine, a structurally related compound, prevents the conversion of heme to hemazoin in malarial trophozoites . This leads to the accumulation of toxic heme, which kills the parasite . It is plausible that this compound may exhibit a similar mode of action.
Biochemical Pathways
A compound with a similar structure, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to interact with the pi3k/akt/mtor pathway proteins .
Result of Action
Based on its structural similarity to chloroquine, it may exhibit antimalarial activity by causing the accumulation of toxic heme in malarial trophozoites .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific functional groups present in the quinoline derivative .
Cellular Effects
Some quinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which involves the formylation of aniline derivatives followed by cyclization to form the quinoline ring. The reaction conditions often include the use of phosphorus oxychloride and dimethylformamide as reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating diseases such as malaria and tuberculosis.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of 5-Chloroquinolin-3-amine, lacking the chlorine and amine substituents.
2-Chloroquinoline: Another derivative with a chlorine atom at the 2nd position instead of the 5th.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position and the amine group at the 3rd position allows for unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
IUPAC Name |
5-chloroquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLDFEWZQNFPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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